3,5-Dichlorolevulinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dichlorolevulinic acid is a derivative of levulinic acid, which is a versatile platform chemical derived from biomass. This compound is characterized by the presence of two chlorine atoms at the 3rd and 5th positions of the levulinic acid molecule. It is a white crystalline solid that is soluble in water and polar organic solvents. The presence of both a ketone group and a carboxylic acid group in its structure makes it highly reactive and useful in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
3,5-Dichlorolevulinic acid can be synthesized through the chlorination of levulinic acid. The reaction typically involves the use of chlorine gas or other chlorinating agents under controlled conditions. The process requires careful monitoring of temperature and pH to ensure the selective chlorination at the desired positions.
Industrial Production Methods
Industrial production of this compound involves large-scale chlorination processes. These processes are designed to maximize yield and purity while minimizing the formation of by-products. The use of continuous flow reactors and advanced separation techniques, such as distillation and crystallization, are common in industrial settings to achieve high efficiency and product quality.
Chemical Reactions Analysis
Types of Reactions
3,5-Dichlorolevulinic acid undergoes various types of chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, and alkoxides are commonly used in substitution reactions.
Major Products
Oxidation: The major product is 3,5-dichloropentanedioic acid.
Reduction: The major product is 3,5-dichloropentanol.
Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.
Scientific Research Applications
3,5-Dichlorolevulinic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: It is used in the study of enzyme mechanisms and as a probe for investigating biochemical pathways.
Industry: It is used in the production of specialty chemicals, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3,5-Dichlorolevulinic acid involves its interaction with various molecular targets and pathways. The presence of the chlorine atoms enhances its reactivity, allowing it to participate in a wide range of chemical reactions. It can act as an electrophile in substitution reactions and as a substrate for oxidation and reduction reactions. The specific pathways and targets depend on the context of its use, such as in biochemical studies or industrial applications.
Comparison with Similar Compounds
Similar Compounds
Levulinic Acid: The parent compound, which lacks the chlorine atoms.
4-Oxopentanoic Acid: Another derivative of levulinic acid with different functional groups.
γ-Ketovaleric Acid: A keto acid similar to levulinic acid but with a different structure.
Uniqueness
3,5-Dichlorolevulinic acid is unique due to the presence of the chlorine atoms, which significantly alter its chemical properties and reactivity. This makes it a valuable compound for specific applications where enhanced reactivity is required.
Properties
CAS No. |
73344-22-6 |
---|---|
Molecular Formula |
C5H6Cl2O3 |
Molecular Weight |
185.00 g/mol |
IUPAC Name |
3,5-dichloro-4-oxopentanoic acid |
InChI |
InChI=1S/C5H6Cl2O3/c6-2-4(8)3(7)1-5(9)10/h3H,1-2H2,(H,9,10) |
InChI Key |
BNXWVRDLXHMBII-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(=O)CCl)Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.